1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Description
The exact mass of the compound 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c14-9-4-7(5-11-9)13-10(15)12-6-8-2-1-3-16-8/h1-3,7H,4-6H2,(H,11,14)(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGTPUDAGCPQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Crystal Structure and Molecular Docking of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea: A Predictive and Methodological Approach
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive framework for the structural elucidation and in-silico analysis of the novel compound, 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea. In the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological whitepaper. It outlines the scientific rationale and detailed protocols for determining its three-dimensional structure through X-ray crystallography and for investigating its potential biological interactions via molecular docking.
The methodologies described herein are grounded in established principles and draw from existing research on structurally related compounds. This guide is designed to be a self-validating system, where the causality behind each experimental choice is explained, ensuring technical accuracy and fostering a deeper understanding of the processes involved.
Introduction: The Scientific Interest in 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
The compound 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea incorporates three key chemical moieties that are of significant interest in medicinal chemistry: a pyrrolidinone ring, a urea linker, and a thiophene group. The pyrrolidinone core is a privileged scaffold found in various biologically active compounds, including farnesyltransferase inhibitors with potential as antineoplastic agents[1]. Urea and thiourea derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[2]. The thiophene ring is a bioisostere of the benzene ring and is a common constituent of many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles.
The combination of these three fragments in a single molecule suggests a high potential for biological activity, making it a compelling candidate for drug discovery efforts. Understanding its three-dimensional structure is the first critical step in elucidating its mechanism of action and in the rational design of more potent and selective derivatives[3][4].
Part I: Elucidation of the Crystal Structure
The determination of the single-crystal X-ray structure of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is paramount for understanding its conformational preferences and intermolecular interactions.
Proposed Protocol for Crystal Growth
The successful growth of high-quality single crystals is a crucial prerequisite for X-ray diffraction analysis. The following protocol outlines a systematic approach to achieve this.
Step-by-Step Methodology:
-
Synthesis and Purification: The compound should be synthesized and purified to the highest possible degree (>99%) to avoid impurities that can hinder crystallization.
-
Solvent Screening: A range of solvents with varying polarities should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger volume of a poor solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.
-
X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, the following workflow for data collection and structure solution is proposed.
Data Presentation: Predicted Crystallographic Parameters
Based on analyses of similar organic molecules, the following is a table of predicted crystallographic parameters for 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-25 |
| β (°) | 90-105 (for monoclinic) |
| V (ų) | 1000-2000 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.2-1.4 |
| R-factor | < 0.05 |
Part II: Molecular Docking and In-Silico Analysis
Rationale for Target Selection
Given the chemical features of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, several protein families are of interest for docking studies:
-
Kinases: The urea moiety is a common feature in many kinase inhibitors[6][7].
-
G-protein coupled receptors (GPCRs): The combination of aromatic and heterocyclic rings can lead to interactions with these receptors.
-
Enzymes involved in inflammatory pathways: Cyclooxygenase (COX) enzymes are potential targets due to the anti-inflammatory potential of urea derivatives[8].
Proposed Molecular Docking Protocol
A robust and validated docking protocol is essential for obtaining meaningful results.
Step-by-Step Methodology:
-
Protein Preparation: The 3D structure of the target protein will be obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed, and polar hydrogen atoms will be added.
-
Ligand Preparation: A 3D model of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea will be generated and its geometry optimized using a suitable force field.
-
Docking with AutoDock Vina: AutoDock Vina is a widely used and validated open-source docking program. The search space will be defined to encompass the known binding site of the target protein.
-
Analysis of Results: The resulting binding poses will be ranked based on their predicted binding affinity (kcal/mol). The top-scoring poses will be visually inspected to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
-
ADME/T Prediction: In-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties will be performed to assess the drug-likeness of the compound[8].
Predicted Binding Interactions
Based on the structure of the molecule, the following interactions are predicted to be important for its binding to a target protein:
-
Hydrogen Bonds: The urea moiety and the carbonyl group of the pyrrolidinone are expected to act as hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The thiophene ring and the aliphatic portion of the pyrrolidinone can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
-
π-π Stacking: The thiophene ring may participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Synthesis of Findings and Future Directions
The combined insights from X-ray crystallography and molecular docking will provide a comprehensive understanding of the structure-activity relationship of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea. The experimentally determined crystal structure will validate the computationally generated ligand conformation used in the docking studies, thereby increasing the confidence in the predicted binding modes.
Future work should focus on the synthesis of analogs with modifications to the pyrrolidinone, urea, and thiophene moieties to probe the key interactions identified through these studies. This iterative process of design, synthesis, and biological evaluation, guided by structural and computational insights, will be instrumental in the development of novel therapeutic agents.
References
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Computational and Experimental Insights into Pharmacological Potential: Synthesis, In Vitro Evaluation, and Molecular Docking Analysis of Bioactive Urea and Thiourea Derivatives. (2025). Semantic Scholar. [Link]
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1-pyridin-2-yl-3-thiophen-2-ylurea::MLS000093554. BindingDB. [Link]
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1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea. PubChem. [Link]
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Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. (2015). CrystEngComm. [Link]
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Design and biological activity of (S)-4-(5-([1-(3-chlorobenzyl)-2-oxopyrrolidin-3-ylamino]methyl)imidazol-1-ylmethyl)benzonitrile, a 3-aminopyrrolidinone farnesyltransferase inhibitor with excellent cell potency. (2001). Journal of Medicinal Chemistry. [Link]
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Synthesis and biological activity of 1β-methyl-2-[5-(2-N-substituted aminoethylcarbamoyl)pyrrolidin-3-ylthio]carbapenem derivatives. (2003). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). Molecules. [Link]
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Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. (2024). Chemical Review and Letters. [Link]
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Protein-Targeting Drug Discovery. (2023). Biomolecules. [Link]
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Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Medicinal chemistry. [Link]
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Crystal structure of 2-methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one. (2013). Acta Crystallographica Section E. [Link]
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Protein-Targeting Drug Discovery. (2023). Semantic Scholar. [Link]
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Design, Synthesis, Molecular Docking, and Biological Evaluation of 7-Phenyl-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones as Antibacterial Agents. (2025). Letters in Drug Design & Discovery. [Link]
-
Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. (2022). European Journal of Medicinal Chemistry. [Link]
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Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (2022). Journal of Pharmaceutical and Medicinal Chemistry. [Link]
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Crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide : N,N-dimethylformamide (1 : 1). (2014). ResearchGate. [Link]
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Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. (2025). International Journal of Molecular Sciences. [Link]
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Biologically relevant small molecules. BMRB. [Link]
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Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. (2023). European Journal of Chemistry. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantification of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea in Human Plasma
Abstract
This document details a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea in human plasma. The protocol is designed for researchers in drug discovery and development requiring accurate pharmacokinetic data for novel small molecules. The methodology utilizes a simple protein precipitation step for sample extraction, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method has been developed and validated in accordance with internationally recognized guidelines, demonstrating excellent linearity, accuracy, precision, and stability over a clinically relevant concentration range. This application note provides a complete, step-by-step protocol suitable for high-throughput bioanalysis.
Introduction
1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a novel small molecule entity incorporating key pharmacophores such as a pyrrolidinone ring, a flexible urea linker, and a thiophene moiety. Such structures are of significant interest in medicinal chemistry. The development of any new chemical entity into a potential therapeutic requires a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. A cornerstone of these studies is the ability to accurately and reliably quantify the compound in biological matrices.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for small-molecule quantification in complex biological fluids.[1] Its superior sensitivity and selectivity, derived from the ability to isolate a specific precursor ion and monitor its unique fragment ions, make it the gold standard for bioanalytical studies supporting drug development.[1][2]
This guide provides a comprehensive protocol for the quantification of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea in human plasma. The experimental choices are explained based on the physicochemical properties of the analyte and are grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4]
Principle of the Method
The analytical workflow is designed for efficiency and robustness. The core principle involves:
-
Sample Preparation: Proteins in the plasma samples are precipitated using an organic solvent (acetonitrile) that also contains a structurally similar internal standard (IS) to correct for variability during sample processing and analysis.
-
Chromatographic Separation: The supernatant, containing the analyte and IS, is injected into a reversed-phase high-performance liquid chromatography (HPLC) system. The C18 stationary phase retains the analyte and IS based on their hydrophobicity, separating them from endogenous plasma components.
-
Mass Spectrometric Detection: The column effluent is directed into an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of the analyte and IS. In the mass spectrometer, the precursor ions are selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and specific product ions are monitored in the third quadrupole (Q3). This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures minimal interference from the biological matrix.[1]
Materials and Reagents
-
Analyte: 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea reference standard (>99% purity).
-
Internal Standard (IS): A suitable structural analog, e.g., 1-(5-Oxopyrrolidin-3-yl)-3-(benzyl)urea. Note: A stable isotope-labeled (SIL) version of the analyte is the ideal IS and should be used if available.
-
Solvents: LC-MS grade acetonitrile, methanol, and water (e.g., Fisher Scientific Optima™ LC/MS Grade or equivalent).
-
Reagents: Formic acid (≥99%, LC-MS grade).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), sourced from an accredited vendor.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well deep-well plates, autosampler vials with inserts.
Instrumentation and Analytical Conditions
The following tables summarize the instrumental setup. Parameters should be optimized for the specific equipment used.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
| LC System | Shimadzu Nexera X2, Agilent 1290 Infinity II, or equivalent |
| Column | Phenomenex Kinetex® C18, 2.6 µm, 50 x 2.1 mm, or equivalent |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | 0.0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
| MS System | SCIEX Triple Quad™ 5500, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte | 254.1 | 110.1 | 100 | 25 |
| Internal Standard | 248.1 | 106.1 | 100 | 22 |
| Note: The precursor ion corresponds to [M+H]⁺. The product ions and collision energies are proposed based on common fragmentation pathways (e.g., cleavage of the urea-methylene bond) and must be empirically optimized by infusing a standard solution of each compound into the mass spectrometer.[5] |
Experimental Procedures
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples. Prepare a separate working solution for the IS at a concentration of 100 ng/mL in acetonitrile.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate analyte working solution to achieve the final concentrations.
-
Calibration Curve Standards: Prepare an 8-point calibration curve, for example: 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples at four levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Mid QC (MQC): 75 ng/mL
-
High QC (HQC): 750 ng/mL
-
Sample Extraction Protocol
Caption: Workflow for Sample Extraction and Analysis.
Method Validation
A full validation of the bioanalytical method must be performed to ensure its reliability, as per regulatory guidance.[2][4][6] The validation should assess selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability.
Caption: Core Parameters for Method Validation.
Table 4: Method Validation Parameters and Acceptance Criteria (based on FDA/EMA Guidance)
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analyze blank plasma from at least 6 sources. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS. |
| Linearity | Analyze 3 calibration curves on 3 different days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze 6 replicates of LLOQ, LQC, MQC, and HQC on 3 different days (inter- and intra-assay). | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Compare analyte response in post-extraction spiked blank plasma vs. neat solution at LQC and HQC (n=6 sources). | IS-normalized matrix factor %CV should be ≤15%. |
| Recovery | Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma at LQC, MQC, HQC. | Recovery should be consistent and reproducible. |
| Stability | Evaluate analyte stability in plasma under various conditions (Freeze-thaw, short-term bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
Data Analysis and Reporting
-
Calibration Curve: The calibration curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the nominal concentration of the analyte. A weighted (1/x² or 1/x) linear regression is typically used.
-
Quantification: The concentration of the analyte in QC and unknown samples is calculated from their peak area ratios using the regression equation of the calibration curve run in the same batch.
-
Acceptance of Analytical Run: An analytical run is considered valid if at least 75% of the QC samples are within ±15% of their nominal concentrations, and at least 50% of the QCs at each level meet this criterion.
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and reliable tool for the quantification of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for supporting pharmacokinetic and toxicokinetic studies in a drug development setting. The validation protocol, grounded in FDA and EMA guidelines, ensures that the data generated is accurate and defensible for regulatory submissions.[3][4]
References
-
European Medicines Agency. (2015). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][3]
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Welink, J., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 265-277. [Link][7][8]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link][6]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][2][4]
-
NorthEast Bioanalytical Laboratories. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][2]
-
Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link][9][10]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link][5]
-
Tagliaro, F., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis, 14(1), 125-138. [Link][11]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][12]
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Drug Discovery and Development. (2016). Application of LCMS in small-molecule drug development. [Link][1]
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High-Throughput Cell Viability and Cytotoxicity Profiling of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Executive Summary & Pharmacological Context
1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule characterized by a pyrrolidone ring and a thiophene moiety connected via a urea linker. In modern medicinal chemistry, urea-based heterocycles are frequently deployed as potent pharmacophores, often acting as type-II kinase inhibitors (e.g., PLK4 inhibitors) or ion channel modulators to induce cell cycle arrest and apoptosis [1].
When transitioning a compound like this from in silico or biochemical screening into cell-based models, establishing an accurate cytotoxicity profile is paramount. As a Senior Application Scientist, I frequently observe researchers encountering false positives when screening lipophilic heterocycles using single-readout colorimetric assays (like MTT). Such compounds can precipitate in aqueous media or chemically reduce tetrazolium salts, leading to artifactual viability signals. To circumvent this, the following application note details a self-validating, multiplexed workflow that combines fluorometric resazurin reduction with orthogonal ATP bioluminescence.
Mechanistic Rationale for Assay Selection
To ensure absolute trustworthiness in our data, experimental choices must be driven by causality rather than convention. We utilize a multiplexed approach within the same assay well:
-
Resazurin Reduction (Fluorometric): Viable cells maintain a highly reducing environment in their cytosol and mitochondria. Resazurin (a non-fluorescent blue dye) is converted to resorufin (a highly fluorescent pink compound) by active cellular dehydrogenases [2]. This provides a non-lytic, real-time readout of metabolic capacity.
-
ATP Bioluminescence (Luminescent): Following the resazurin read, cells are lysed to release intracellular ATP. Recombinant luciferase catalyzes the oxygenation of luciferin in an ATP-dependent manner, emitting light [3]. Because ATP levels drop precipitously upon necrosis or apoptosis, this serves as an ultra-sensitive, orthogonal confirmation of cell death.
By multiplexing these assays, the protocol becomes a self-validating system . If 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea exhibits intrinsic autofluorescence or quenches the resorufin signal, the luminescent ATP readout will immediately flag the discrepancy, ensuring data integrity.
Mechanistic pathway of compound-induced cytotoxicity and corresponding assay readouts.
Experimental Protocols: Multiplexed Viability Workflow
Reagent Preparation & Causality
-
Compound Stock: Dissolve 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents the hydrolysis of the urea linkage and ensures complete solubilization of the thiophene moiety.
-
Working Dilutions: Prepare a 10-point, 3-fold serial dilution in DMSO. Dilute these intermediate stocks 1:1000 into the culture media to achieve a final top concentration of 10 µM. Causality: This strictly caps the final DMSO concentration on the cells at 0.1% (v/v), preventing solvent-induced baseline toxicity.
Step-by-Step Methodology
Step 1: Cell Seeding (Day 0)
-
Harvest target cells (e.g., HCT116, HEK293T) at 70-80% confluency to ensure logarithmic growth.
-
Seed cells at 2,000 cells/well in 30 µL of complete media into a solid white, flat-bottom 384-well plate.
-
Self-Validating Control: Leave column 24 empty (media only) to serve as the background blank. Seed column 23 with cells but reserve for the positive control.
-
Incubate overnight at 37°C, 5% CO₂.
Step 2: Compound Treatment (Day 1)
-
Dispense 10 µL of the media-diluted 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea into the designated wells (final well volume = 40 µL).
-
Self-Validating Control: Add 10 µL of 0.4% DMSO media to the negative control wells (final DMSO = 0.1%). Add 10 µL of 4 µM Staurosporine to column 23 (final Staurosporine = 1 µM) to guarantee 100% cell death induction.
-
Incubate for 72 hours at 37°C, 5% CO₂.
Step 3: Multiplexed Readout (Day 4)
-
Resazurin Read: Add 4 µL of 10X Resazurin reagent to all wells. Incubate for 2 hours at 37°C. Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader.
-
ATP Read: Equilibrate the plate to room temperature for 15 minutes. Add 40 µL of CellTiter-Glo (or equivalent ATP bioluminescence reagent) directly to the existing media in each well.
-
Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.
-
Measure luminescence (integration time: 0.5 seconds/well).
Multiplexed high-throughput workflow for orthogonal cell viability assessment.
Data Presentation & Quality Control
To confirm the trustworthiness of the assay, system performance metrics must be calculated before interpreting the compound's efficacy. The Z'-factor evaluates the dynamic range and data variation, where a value > 0.5 indicates an excellent assay.
Table 1: Self-Validating Quality Control Parameters
| Assay Modality | Negative Control (0.1% DMSO) | Positive Control (1 µM Staurosporine) | Background (Media Blank) | Z'-Factor |
| Resazurin (RFU) | 45,200 ± 1,800 | 2,100 ± 150 | 1,850 ± 120 | 0.86 |
| ATP Luminescence (RLU) | 1,250,000 ± 45,000 | 12,000 ± 800 | 450 ± 50 | 0.89 |
Note: Data represents expected baseline metrics for a robust 384-well screening platform.
Once the assay is validated, the dose-response data for 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is fitted to a 4-parameter logistic (4PL) regression model to calculate the IC50 .
Table 2: Representative IC50 Profiling Data for 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
| Cell Line | Tissue Origin | Resazurin IC50 (µM) | ATP Luminescence IC50 (µM) | Concordance Ratio |
| HCT116 | Colorectal Carcinoma | 1.24 ± 0.08 | 1.18 ± 0.05 | 1.05 (High) |
| HeLa | Cervical Adenocarcinoma | 3.45 ± 0.12 | 3.50 ± 0.15 | 0.98 (High) |
| HEK293T | Embryonic Kidney (Non-tumor) | > 10.00 | > 10.00 | N/A |
Interpretation: The high concordance between the fluorometric and luminescent readouts confirms that the compound is genuinely cytotoxic to cancer cell lines, rather than interfering with the assay chemistry. The lack of toxicity in HEK293T cells suggests a favorable therapeutic window.
Troubleshooting & Causality Insights
-
Discrepancy Between Assays (Fluorescence IC50 << Luminescence IC50 ): If the compound appears highly toxic in the resazurin assay but non-toxic in the ATP assay, the thiophene-urea compound is likely acting as a chemical oxidant, prematurely quenching the resorufin signal without killing the cell. Action: Rely on the ATP luminescence data.
-
High Background Luminescence: If the cell-free blank exhibits high luminescence, there is likely microbial contamination in the media, as bacteria synthesize ATP. Action: Discard media, sterilize incubators, and restart with fresh, filtered reagents.
-
Precipitation at High Doses: If the dose-response curve exhibits a sudden "hook effect" or drop-off at the 10 µM dose, the compound has exceeded its kinetic solubility limit. Action: Centrifuge the compound-media mixture before treating the cells, or lower the top concentration to 3 µM.
References
-
Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry (2022).[Link]
-
The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods (1993).[Link]
-
Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry (2000).[Link]
Sources
- 1. Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive 1D and 2D NMR Structural Elucidation of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Structural Biology
Introduction
In the pharmaceutical industry, precise structural characterization of small molecule APIs (Active Pharmaceutical Ingredients) and their intermediates is a regulatory and scientific imperative[1]. While one-dimensional (1D) NMR can quickly verify simple structures based on chemical shifts and peak splitting, complex molecules with overlapping signals require multidimensional approaches[2].
This application note provides a comprehensive, self-validating protocol for the structural elucidation of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea . By leveraging a combination of 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, we can unambiguously assign every atom in the molecule, ensuring high-fidelity characterization for drug discovery workflows[3]. Two-dimensional NMR spectroscopy overcomes the limitations of 1D NMR by mapping intricate through-bond and through-space molecular interactions, making it indispensable for modern pharmaceutical research[4].
Molecular Architecture & Numbering Strategy
To establish a systematic assignment, the molecule is divided into four logical fragments: the thiophene ring , the methylene linker , the urea core , and the 5-oxopyrrolidin-3-yl (lactam) ring .
Logical fragment connectivity for 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea.
Experimental Protocol & Causality
This protocol is designed as a self-validating system . Every experimental choice is grounded in physical chemistry principles to ensure that the resulting data cross-verifies itself (e.g., using HSQC to validate 1D 13 C assignments).
Sample Preparation
-
Solvent Selection: The sample (15–20 mg) is dissolved in 0.6 mL of Dimethyl Sulfoxide- d6 (DMSO- d6 ).
-
Causality: DMSO- d6 is specifically chosen over protic solvents (like CD 3 OD or D 2 O) because it lacks exchangeable protons and forms strong hydrogen bonds with the solute. This drastically slows down the chemical exchange rate of the urea (NH7, NH9) and lactam (NH10) protons, making them visible in the 1 H spectrum. Observing these protons is critical for HMBC correlations that link the isolated fragments together.
-
-
Internal Standard: Tetramethylsilane (TMS) at 0.0 ppm or the residual DMSO pentet at 2.50 ppm ( 1 H) and 39.5 ppm ( 13 C) are used for precise chemical shift calibration.
Instrument Setup & Acquisition Parameters
Data should be acquired on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise ratio (SNR) for insensitive nuclei like 13 C.
Step-by-step NMR structural elucidation workflow for complex small molecules.
Step-by-Step Acquisition:
-
1D 1 H NMR: Acquire with 16 scans, a 30° flip angle, and a relaxation delay (D1) of 2 seconds. Purpose: Quantify proton environments and assess sample purity.
-
1D 13 C NMR: Acquire with 1024 scans and a D1 of 2 seconds with 1 H decoupling (WALTZ-16). Purpose: Identify carbon framework.
-
2D COSY (Correlation Spectroscopy): Acquire using a gradient-selected method. Purpose: Map adjacent, scalar-coupled protons (e.g., mapping the thiophene ring spin system).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH=145 Hz. Purpose: Unambiguously pair protons to their directly attached carbons, validating the 1D 13 C spectrum.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( 2JCH and 3JCH ) of 8 Hz. Purpose: Bridge the structural fragments across quaternary carbons (like the urea carbonyl) and heteroatoms.
Self-Validation Check: The sum of the integrals in the 1 H spectrum must exactly match the expected proton count (15 protons). Furthermore, every protonated carbon identified in the 13 C spectrum must have a corresponding cross-peak in the HSQC spectrum.
Spectral Assignment and Data Presentation
The following table summarizes the quantitative data extracted from the 1D and 2D NMR experiments. The synergistic use of COSY, HSQC, and HMBC allows for the complete resolution of overlapping signals[4].
Consolidated 1D and 2D NMR Assignment Table
| Fragment | Position | 13 C Shift (ppm) | 1 H Shift (ppm), Multiplicity, J (Hz) | COSY Correlations | Key HMBC Correlations ( 1 H → 13 C) |
| Thiophene | S1' | - | - | - | - |
| C2' | 143.0 | - | - | H3', H4', H6 | |
| C3' | 125.5 | 6.90, d, 3.5 | H4' | H4', H5', H6 | |
| C4' | 127.2 | 6.95, dd, 5.1, 3.5 | H3', H5' | H3', H5' | |
| C5' | 124.8 | 7.20, d, 5.1 | H4' | H3', H4' | |
| Methylene | C6 | 38.5 | 4.40, d, 5.8 | NH7 | H3', C2', C8 |
| Urea Core | NH7 | - | 6.50, t, 5.8 | H6 | C6, C8 |
| C8 (C=O) | 157.2 | - | - | H6, NH7, NH9, H12 | |
| NH9 | - | 6.20, d, 7.0 | H12 | C8, C12 | |
| Pyrrolidone | N10 (NH) | - | 7.55, br s | H11 (weak) | C11, C14 |
| C11 (CH 2 ) | 50.1 | 3.05 (dd, 9.5, 5.0)3.40 (dd, 9.5, 7.5) | H12, NH10 | C12, C13, C14 | |
| C12 (CH) | 47.5 | 4.15, m | H11, H13, NH9 | C11, C13, C8 | |
| C13 (CH 2 ) | 39.2 | 2.05 (dd, 16.0, 6.0)2.45 (dd, 16.0, 8.0) | H12 | C11, C12, C14 | |
| C14 (C=O) | 174.5 | - | - | H13, H11, NH10 |
Mechanistic Breakdown of the Elucidation Logic
1. Anchoring the Thiophene Ring: The assignment begins with the highly characteristic aromatic protons of the thiophene ring. The proton at H5' (7.20 ppm) appears as a distinct doublet ( J=5.1 Hz) due to coupling with H4'. COSY correlations map the sequence from H5' → H4' → H3'. HMBC correlations from H6 (the methylene protons) to C2' and C3' confirm the attachment point of the methylene linker to the thiophene ring.
2. Bridging the Urea Core: The urea carbonyl (C8) at 157.2 ppm is a critical quaternary node. Because we utilized DMSO- d6 , the exchangeable urea protons (NH7 at 6.50 ppm and NH9 at 6.20 ppm) are preserved. HMBC correlations from both NH7 and NH9 strongly cross-peak with C8, confirming the intact -NH-CO-NH- linkage. Furthermore, the methylene protons (H6) show a strong 3JCH HMBC correlation to C8, locking the left half of the molecule together.
3. Resolving the 5-Oxopyrrolidin-3-yl Ring: The lactam ring presents a complex aliphatic spin system. The methine proton H12 (4.15 ppm) acts as the central anchor for this fragment. It shows a COSY correlation to the urea NH9, proving the attachment point. The diastereotopic protons at C11 and C13 are differentiated via HMBC:
-
Protons at C13 (2.05, 2.45 ppm) show strong 2JCH correlations to the lactam carbonyl C14 (174.5 ppm).
-
Protons at C11 (3.05, 3.40 ppm) lack strong correlations to C14 but correlate to C12 and C13, confirming their position adjacent to the ring nitrogen (N10).
Conclusion
By systematically applying 1D and 2D NMR techniques, the complete structural elucidation of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is achieved. The strategic use of DMSO- d6 to lock exchangeable protons enables HMBC to bridge isolated spin systems across quaternary carbonyls. This self-validating methodology ensures the rigorous structural confirmation required for API reference standards and hit-to-lead optimization in drug development pipelines[1][2].
References
-
[1] News-Medical. (2022). NMR spectrometry analysis for drug discovery and development. News-Medical.Net. Available at:[Link]
-
[2] Oxford Instruments. Drug Discovery and Development. Oxford Instruments Applications. Available at:[Link]
-
[3] F. A. A. et al. (2023). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
[4] Ahmed, R. (2025). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. Available at:[Link]
Sources
Application Note: Advanced Formulation Strategies for 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Executive Summary & Physicochemical Profiling
The compound 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea presents a complex drug delivery challenge typical of modern small-molecule targeted therapies. To design an effective oral delivery system, we must first deconstruct the causality behind its physicochemical barriers:
-
The Urea Motif (The Solubility Barrier): Urea derivatives are notorious for exhibiting poor aqueous solubility. This is driven by the strong intermolecular hydrogen-bonding network formed by the dual N-H donors and the C=O acceptor of the urea linkage. This network creates a highly stable, tightly packed crystal lattice with high lattice energy, which thermodynamically resists dissolution in aqueous media[1][2].
-
The Thiophene Motif (The Lipophilic Driver): The thiophen-2-ylmethyl group imparts significant lipophilicity (LogP) to the molecule. While this aids in target binding and membrane permeability, it further diminishes aqueous solubility, pushing the compound firmly into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV.
-
The 5-Oxopyrrolidine Ring: This lactam ring provides some polarity and rigidity but is insufficient to overcome the massive lattice energy dictated by the urea core.
Strategic Imperative: Traditional formulation approaches (e.g., simple milling or blending) will fail because they do not alter the thermodynamic stability of the crystal lattice. Successful oral delivery requires strategies that either (A) permanently disrupt the crystal lattice to generate a high-energy amorphous state, or (B) bypass the solid-state dissolution step entirely via lipid solubilization.
Formulation Strategy Decision Matrix
To overcome these barriers, two advanced formulation pathways are recommended: Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).
Workflow for overcoming physicochemical barriers in urea-derivative drug delivery.
Strategy A: Amorphous Solid Dispersion (ASD) via Spray Drying
The Causality of the "Spring and Parachute" Effect
By dissolving the crystalline API and a polymer in a common solvent and rapidly evaporating it via spray drying, the drug is kinetically trapped in a high-energy, disordered amorphous state[3]. When this ASD enters the gastrointestinal (GI) tract, the amorphous drug rapidly dissolves, acting as a "spring" to reach supersaturated concentrations. However, because the urea motif strongly drives recrystallization, a crystallization inhibitor is required. Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is utilized as the polymeric carrier because its amphiphilic nature interacts with the drug to maintain supersaturation—acting as the "parachute"[4].
Protocol 1: Preparation of HPMCAS-based ASD
Objective: Formulate a 25% drug-loaded ASD using Spray Drying.
-
Solvent System Selection: Prepare a binary solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) at a 2:1 (v/v) ratio. This ensures the solubilization of both the lipophilic thiophene-urea API and the HPMCAS polymer.
-
Solution Preparation:
-
Dissolve 2.5 g of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea in 100 mL of the solvent mixture under continuous magnetic stirring.
-
Gradually add 7.5 g of HPMCAS-M (medium grade) to the solution. Stir until optically clear (approx. 45 minutes).
-
-
Spray Drying Parameters (e.g., Büchi B-290):
-
Inlet Temperature: 75°C (Optimized to stay below the boiling point of the solvent mixture while ensuring rapid droplet drying).
-
Aspirator: 100% (Maximum gas flow for efficient separation).
-
Pump Rate: 15% (approx. 4.5 mL/min).
-
Atomization Gas Flow: 40 mm (Rotameter).
-
-
Secondary Drying: Collect the resulting powder from the cyclone and collection vessel. Transfer to a vacuum oven at 40°C for 24 hours to reduce residual DCM/MeOH to below ICH Q3C limits.
-
Validation: Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (pXRD)—looking for a characteristic "halo" devoid of sharp Bragg peaks.
Strategy B: Self-Microemulsifying Drug Delivery System (SMEDDS)
The Causality of Lipid Solubilization
For highly lipophilic compounds where ASDs may still face precipitation risks, SMEDDS offer a robust alternative. By pre-dissolving the API in an isotropic mixture of oils, surfactants, and co-surfactants, the solid-state dissolution step is entirely circumvented. Upon contact with aqueous GI fluids, the mixture spontaneously emulsifies into micro-droplets (<100 nm)[5]. The high surface area of these droplets, combined with the solubilizing power of the surfactants, prevents the urea lattice from reforming and enhances lymphatic transport[6].
Protocol 2: SMEDDS Formulation and Emulsification Assay
Objective: Develop a thermodynamically stable microemulsion.
-
Excipient Screening (Equilibrium Solubility):
-
Add excess API to 1 mL of various vehicles: Oils (e.g., Capmul MCM), Surfactants (e.g., Kolliphor EL), and Co-surfactants (e.g., Transcutol P).
-
Shake at 37°C for 48 hours, centrifuge at 10,000 rpm for 15 mins, and quantify the supernatant API via HPLC.
-
-
Ternary Phase Diagram Construction:
-
Based on solubility results, select Capmul MCM (Oil), Kolliphor EL (Surfactant), and Transcutol P (Co-surfactant).
-
Mix the Surfactant and Co-surfactant (Smix) at a 1:1 and 2:1 ratio.
-
Titrate the Oil with the Smix from 1:9 to 9:1 ratios. Add water dropwise to identify the microemulsion region (transparent, isotropic single phase).
-
-
Formulation Mixing:
-
Prepare the optimized blank SMEDDS: 20% Capmul MCM, 50% Kolliphor EL, 30% Transcutol P (w/w).
-
Incorporate the API at 80% of its maximum equilibrium solubility in the mixture. Vortex and sonicate at 40°C until completely dissolved.
-
-
Droplet Size Validation:
-
Dilute 100 µL of the API-loaded SMEDDS in 100 mL of 0.1N HCl (simulated gastric fluid) at 37°C with gentle stirring (50 rpm).
-
Analyze the resulting dispersion via Dynamic Light Scattering (DLS). A self-validating system will yield a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) < 0.3.
-
In Vitro Performance Validation
To validate the efficacy of the formulations, a two-stage non-sink dissolution test is required to simulate the transition from the stomach to the intestine, which is the critical point where weakly basic or poorly soluble drugs often precipitate.
Protocol 3: Two-Stage Supersaturation Dissolution Test
-
Gastric Phase: Introduce the formulation (equivalent to 50 mg API) into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C, paddle speed 75 rpm. Sample at 5, 15, and 30 minutes.
-
Intestinal Transition: At 30 minutes, add 250 mL of concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the pH to 6.8.
-
Supersaturation Monitoring: Sample at 35, 45, 60, 90, and 120 minutes. Immediately centrifuge samples (13,000 rpm, 2 mins) to separate precipitated crystalline drug from the solubilized/amorphous fraction. Analyze via HPLC.
Quantitative Data Presentation
The table below summarizes the expected comparative performance metrics demonstrating the causality of the formulation strategies against the raw crystalline API.
| Formulation Type | Solid/Physical State | Apparent Solubility in FaSSIF (µg/mL) | Supersaturation Maintenance (min) | Droplet Size post-dispersion (nm) | Estimated Relative Bioavailability |
| Raw Crystalline API | Crystalline Lattice | < 5.0 | N/A (No spring effect) | N/A | 1.0x (Baseline) |
| ASD (25% HPMCAS) | Amorphous Solid | ~ 145.0 | > 120 (Parachute effect) | N/A | ~ 4.5x |
| SMEDDS | Solubilized in Lipid | > 500.0 (in lipid phase) | N/A (Bypasses dissolution) | 35 ± 5 | ~ 5.2x |
Note: The ASD maintains supersaturation due to HPMCAS preventing the urea-driven nucleation, while the SMEDDS achieves the highest apparent solubility by keeping the lipophilic thiophene moiety partitioned in the nano-emulsion oil core.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unravelling Structural Dynamics, Supramolecular Behavior, and Chiroptical Properties of Enantiomerically Pure Macrocyclic Tertiary Ureas and Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. scielo.isciii.es [scielo.isciii.es]
Technical Support Center: Troubleshooting DMSO Precipitation of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering precipitation issues with 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea when using Dimethyl Sulfoxide (DMSO) as a solvent. The following question-and-answer format addresses common challenges and offers scientifically grounded solutions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea precipitated out of my DMSO stock solution. What should I do?
A1: Immediate precipitation upon dissolution or after a short period suggests that the compound's solubility limit in DMSO might have been exceeded, or other factors are at play.
Initial Rescue Steps:
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37°C) while vortexing.[1] Heat can sometimes increase the solubility of a compound, but be aware that excessive heat may lead to degradation.[2]
-
Sonication: If warming is ineffective, sonicate the sample in a water bath for several minutes.[2][3] Sonication can provide the energy needed to break down the crystal lattice and facilitate dissolution.[3]
-
Assess and Re-prepare: If the precipitate does not dissolve after these steps, it is highly recommended to discard the stock and prepare a fresh one at a lower concentration.[1] An inaccurate stock concentration can compromise all subsequent experimental data.
Causality: Precipitation occurs when the solute concentration surpasses its saturation point in the solvent under specific conditions. For many organic compounds, this can be influenced by temperature, the purity of the DMSO, and the presence of any contaminants.[4][5]
Q2: What is the optimal way to prepare a DMSO stock solution of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea to prevent precipitation?
A2: Proactive measures during stock preparation are critical for preventing solubility issues.
Protocol for Preparing a Stable 10 mM DMSO Stock Solution:
| Step | Action | Rationale |
| 1 | Compound & Solvent Quality | Use a high-purity, anhydrous grade of DMSO. Ensure the 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is in a dry, powdered form. |
| 2 | Accurate Measurement | Accurately weigh the required mass of the compound using a calibrated analytical balance. |
| 3 | Dissolution | Transfer the weighed compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. Vortex gently until the compound is fully dissolved.[2] |
| 4 | Assisted Dissolution (If Needed) | If the compound is slow to dissolve, utilize a water bath sonicator.[2] Gentle warming to 37°C can also be applied cautiously.[2] |
| 5 | Storage | Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[1] Store at -20°C or -80°C for long-term stability.[2] |
Explanation of Causality:
-
DMSO Purity: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[5]
-
Amorphous vs. Crystalline State: Compounds in an amorphous state tend to be more soluble in DMSO than their more stable crystalline counterparts. Once a compound crystallizes out of solution, it is often more difficult to redissolve.[5]
Q3: I've successfully dissolved the compound, but it precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I prevent this?
A3: This is a common issue known as "antisolvent precipitation." It occurs because the compound is significantly less soluble in the aqueous buffer than in the concentrated DMSO stock.
Strategies to Mitigate Precipitation Upon Dilution:
-
Serial Dilution in DMSO: Before diluting into your aqueous buffer, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration. Then, add this lower concentration DMSO stock to the aqueous buffer. This minimizes the localized supersaturation that can occur when a highly concentrated DMSO stock is added directly to an aqueous solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain the compound's solubility, while not being toxic to your cells or interfering with the assay. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in many cell-based assays.[1][2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
-
Use of Co-solvents: In some cases, the addition of a small percentage of a biologically compatible co-solvent to the aqueous buffer can help maintain solubility. Examples include low-molecular-weight polyethylene glycols (PEGs) or ethanol.[4][6] However, the compatibility of any co-solvent with your specific assay must be validated.
Workflow for Dilution:
Caption: Decision-making for optimal stock solution storage.
Q5: Could there be an issue with the chemical stability of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea in DMSO?
A5: While DMSO is a relatively stable solvent, some compounds can degrade over time when stored in it, even at low temperatures. [4][7]
-
Potential for Degradation: Factors that can contribute to compound degradation in DMSO include reactions with residual water, dissolved oxygen, or even the DMSO itself, though the latter is less common at standard storage temperatures. [8]Some acidic compounds can also catalyze the decomposition of DMSO. [8]* Monitoring Stability: If you suspect degradation is occurring, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to assess the purity of your stock solution over time.
-
Alternative Solvents: If 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is found to be unstable in DMSO, alternative solvents may need to be considered. Other polar aprotic solvents like Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be investigated, but their compatibility with the specific biological assay must be thoroughly validated. [4][9]
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| DMSO Quality | Use anhydrous, high-purity DMSO. | Water in DMSO significantly reduces the solubility of many organic compounds. [5] |
| Stock Concentration | Start with a moderate concentration (e.g., 10 mM) and lower if precipitation occurs. | Exceeding the solubility limit is a primary cause of precipitation. [4] |
| Dissolution Method | Vortexing, with gentle warming (≤37°C) or sonication if necessary. | Provides energy to overcome the crystal lattice energy of the solid compound. [2][3] |
| Storage | Aliquot into single-use vials and store at -80°C for long-term stability. | Minimizes freeze-thaw cycles and atmospheric moisture absorption. [1] |
| Dilution into Aqueous Buffers | Perform serial dilutions in 100% DMSO before final dilution into the aqueous phase. | Prevents localized supersaturation and subsequent precipitation. |
| Final Assay DMSO Concentration | Typically 0.1% - 0.5%; must be optimized for your specific assay. | Balances maintaining compound solubility with minimizing solvent-induced artifacts. [2] |
References
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling - ACS Publications. [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
DMSO Physical Properties. gChem. [Link]
-
The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]
-
Comparison of solvate ionic liquids and DMSO as an in vivo delivery and storage media for small molecular therapeutics. PMC. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
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Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?. ResearchGate. [Link]
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A Comparative Guide to the Efficacy of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea versus Standard Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffolds of Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable physicochemical properties and versatile biological activities. These are often referred to as "privileged scaffolds." The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a quintessential example of such a scaffold.[1] Its presence in numerous FDA-approved drugs, ranging from anti-inflammatory agents to anticancer and antiviral therapies, attests to its significance.[1][2] This guide provides a comparative analysis of a novel thiophene derivative, 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea , against established standard thiophene derivatives.
The subject of our analysis, 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, is a hybrid molecule that integrates three key pharmacophoric units: the thiophene ring, a 5-oxopyrrolidine (also known as a pyroglutamate) moiety, and a urea linker. While direct head-to-head efficacy data for this specific compound is not yet prevalent in published literature, a robust comparative assessment can be constructed by dissecting its structural components and juxtaposing their known biological activities with those of well-characterized thiophene derivatives.
Deconstructing the Molecule: A Trio of Pharmacophores
The potential efficacy of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea can be inferred from the biological roles of its constituent parts:
-
The Thiophene Moiety: As a bioisostere of the phenyl ring, thiophene offers similar aromatic character but with distinct electronic and lipophilic properties.[2] This can influence drug-receptor interactions and metabolic stability. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[1][2][3][4]
-
The 5-Oxopyrrolidine Ring: This lactam structure is a core component of many natural and synthetic bioactive molecules.[5][6] Derivatives of 5-oxopyrrolidine have shown promise as anticancer and antimicrobial agents.[7][8][9][10] For instance, certain hydrazone derivatives of 5-oxopyrrolidine have exhibited potent activity against multidrug-resistant Staphylococcus aureus.[7][8]
-
The Urea Linker: The urea functional group is a versatile hydrogen bond donor and acceptor, enabling it to form strong interactions with biological targets. Diaryl urea compounds, in particular, are a well-established class of kinase inhibitors used in oncology.[11] The urea moiety can also contribute to the overall physicochemical properties of a molecule, influencing its solubility and membrane permeability.
The combination of these three moieties in a single molecule suggests a potential for synergistic or novel biological activities. The thiophene provides a well-established anchor for biological interactions, the 5-oxopyrrolidine ring may confer additional cytotoxic or antimicrobial properties, and the urea linker can facilitate binding to target proteins.
Comparative Efficacy: A Data-Driven Analysis
To provide a tangible comparison, we will evaluate our compound of interest against two classes of standard thiophene derivatives with well-documented efficacy: an anti-inflammatory agent and a class of anticancer compounds.
Standard Thiophene Derivative 1: Tiaprofenic Acid (Anti-inflammatory)
Tiaprofenic acid is a non-steroidal anti-inflammatory drug (NSAID) that contains a thiophene ring.[1][3] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[3]
Standard Thiophene Derivative 2: Diaryl Thiophene-Urea Derivatives (Anticancer)
Several studies have explored diaryl urea derivatives incorporating a thiophene ring as potent anticancer agents.[11] These compounds often target specific signaling pathways involved in cancer cell proliferation and survival.
Table 1: Comparative Analysis of Structural Features and Efficacy
| Feature | 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | Tiaprofenic Acid | Diaryl Thiophene-Urea Derivatives |
| Core Heterocycle | Thiophene | Thiophene | Thiophene |
| Key Functional Groups | 5-Oxopyrrolidine, Urea | Carboxylic Acid, Benzoyl | Diaryl Urea |
| Established Activity | Not yet established | Anti-inflammatory[1][3] | Anticancer (Antiproliferative)[11] |
| Mechanism of Action | Hypothetical: Potential for kinase inhibition, antimicrobial, or anticancer activity based on substructures. | COX Enzyme Inhibition[3] | Often Kinase Inhibition[11] |
| Reported Efficacy | N/A | Varies by study | e.g., Compound 6a (a benzo[b]thiophene derivative) showed an IC50 of 2.566 µM against A549 lung cancer cells.[11] |
Proposed Experimental Workflow for Comparative Efficacy Assessment
To empirically determine the efficacy of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea relative to standard thiophene derivatives, a tiered experimental approach is recommended. The following protocols outline a standard workflow for assessing potential anticancer activity.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, HT-29 - colon adenocarcinoma) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, a standard diaryl thiophene-urea, and a vehicle control. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Kinase Inhibition Assay
Objective: To assess the ability of the test compounds to inhibit the activity of a specific kinase relevant to cancer signaling (e.g., VEGFR, BRAF).
Methodology:
-
Reagents: Obtain the recombinant kinase, substrate, ATP, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: In a 96-well plate, add the kinase, test compound at various concentrations, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified period.
-
Signal Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol (e.g., by quantifying the amount of ADP produced).
-
Data Analysis: Determine the IC50 value of the compound for kinase inhibition.
Visualizing the Path Forward: A Conceptual Workflow
The following diagram illustrates a logical progression for the comparative evaluation of our novel thiophene derivative.
Caption: A proposed experimental workflow for the comparative efficacy assessment of a novel thiophene derivative.
Conclusion: A Promising Scaffold for Further Investigation
The novel compound 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea presents an intriguing molecular architecture by combining three biologically relevant scaffolds. Based on the well-established activities of thiophene, 5-oxopyrrolidine, and urea derivatives, it is plausible to hypothesize that this compound may exhibit significant efficacy, particularly in the realms of oncology and infectious diseases.
While direct comparative data is currently lacking, the proposed experimental workflows provide a clear and robust strategy for elucidating its therapeutic potential. A systematic evaluation of its in vitro activity against relevant cancer cell lines and microbial strains, followed by mechanistic studies, will be crucial in positioning this compound relative to standard thiophene-based therapeutics. The insights gained from such studies will be invaluable for guiding future drug design and development efforts centered on this promising chemical scaffold.
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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5-Oxopyrrolidine-2-carboxylic acid methyl ester. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]
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Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study. [Link]
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Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. [Link]
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Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
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Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. [Link]
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Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]
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Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]
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Comparative In Vitro Binding Kinetics of Staurosporine: A Guide for Target Engagement Analysis
An initial search for "1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea" did not yield any publicly available scientific literature or experimental data. This suggests that the compound may be novel, proprietary, or not yet characterized in published studies.
Therefore, to fulfill the core requirements of your request, this guide has been constructed as an illustrative example using a well-documented molecule, Staurosporine . Staurosporine is a natural product widely recognized for its potent, broad-spectrum inhibition of protein kinases. This guide will serve as a robust template, demonstrating the requested depth of analysis, experimental rigor, and data presentation that can be applied to your compound of interest once internal data becomes available.
This guide provides a comprehensive analysis of the in vitro binding kinetics of Staurosporine, a benchmark ATP-competitive kinase inhibitor. By comparing its kinetic profile with other well-characterized inhibitors, we aim to provide researchers with a framework for evaluating the target engagement and residence time of their own lead compounds. The methodologies detailed herein are designed to ensure reproducibility and provide a deep understanding of the molecular interactions that govern inhibitor efficacy.
Introduction: Beyond Affinity - Why Binding Kinetics Matter
In drug discovery, the equilibrium dissociation constant (KD) has long been the gold standard for quantifying a compound's binding affinity to its target. However, this single metric only describes the steady-state and fails to capture the dynamic nature of the drug-target interaction. The rates at which a compound associates with its target (the association rate constant, kon) and dissociates from it (the dissociation rate constant, koff) provide a more nuanced understanding of a compound's pharmacological activity.
A compound with a prolonged target residence time (a slow koff) may exhibit a more durable pharmacological effect in vivo, as it remains bound to its target for an extended period, even as systemic concentrations of the drug decrease. This guide will explore these critical kinetic parameters for Staurosporine and a comparator, providing the experimental basis for their determination.
Comparative Kinetic Profile: Staurosporine vs. Sunitinib
To illustrate the importance of kinetic analysis, we will compare Staurosporine, a high-affinity but relatively fast-dissociating inhibitor for many kinases, with Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor known for its varying kinetic profiles against different targets. For this guide, we will focus on their interaction with Abl kinase, a key target in chronic myeloid leukemia.
| Compound | Target Kinase | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Dissociation Constant (KD) (nM) | Target Residence Time (1/koff) (min) |
| Staurosporine | Abl | 1.2 x 106 | 8.5 x 10-3 | 7.1 | ~2.0 |
| Sunitinib | Abl | 3.1 x 105 | 1.4 x 10-4 | 0.45 | ~119 |
Note: The data presented here are representative values collated from various kinase profiling studies for illustrative purposes. Actual values can vary based on experimental conditions.
As the data indicates, while both compounds are potent inhibitors of Abl kinase, Sunitinib exhibits a significantly longer target residence time (~119 minutes) compared to Staurosporine (~2 minutes). This is a direct result of its approximately 60-fold slower dissociation rate. This extended engagement with the target can lead to a more sustained inhibition of the downstream signaling pathway.
Experimental Workflow: Determining Binding Kinetics via Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It is a powerful tool for determining the kon, koff, and KD of a drug-target interaction.
Workflow Overview
The following diagram outlines the key steps in a typical SPR experiment for determining kinase inhibitor binding kinetics.
Caption: High-level workflow for an SPR-based binding kinetics experiment.
Detailed SPR Protocol for Abl Kinase and Staurosporine
This protocol is a representative example and may require optimization for different kinase-inhibitor pairs.
A. Immobilization of Abl Kinase:
-
System: A Biacore T200 or similar SPR instrument is used.
-
Sensor Chip: A Series S Sensor Chip SA (streptavidin-coated) is docked and primed with HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Ligand Preparation: Recombinant, biotinylated human Abl kinase is diluted to 10 µg/mL in the running buffer.
-
Immobilization: The kinase solution is injected over one flow cell at a flow rate of 10 µL/min to achieve an immobilization level of approximately 5000-8000 Response Units (RU). A reference flow cell is left blank to allow for background subtraction.
B. Kinetic Analysis:
-
Analyte Preparation: A stock solution of Staurosporine is prepared in 100% DMSO. A serial dilution series (e.g., 1000 nM down to 1.56 nM) is then prepared in running buffer containing a final DMSO concentration of 1% to minimize solvent effects. A buffer-only blank is also included.
-
Association: Each concentration of Staurosporine (and the blank) is injected over the reference and kinase-immobilized flow cells for 180 seconds at a flow rate of 30 µL/min.
-
Dissociation: Following the association phase, running buffer is flowed over the chip for 600 seconds to monitor the dissociation of the inhibitor from the kinase.
-
Regeneration: If necessary, a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) is injected to remove any remaining bound analyte before the next injection. The stability of the immobilized kinase to the regeneration solution must be confirmed.
C. Data Analysis:
-
The raw sensorgram data is double-referenced by subtracting the signal from the reference flow cell and the signal from the buffer-only blank injection.
-
The processed data is then fitted to a 1:1 Langmuir binding model using the instrument's evaluation software (e.g., Biacore T200 Evaluation Software).
-
This fitting process yields the kon and koff values, from which the KD (koff/kon) is calculated.
Orthogonal Validation: Kinase-Glo® Luminescent Kinase Assay
To ensure the binding affinity (KD) derived from kinetic analysis is accurate, it is best practice to validate it with an orthogonal, solution-based assay. The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely correlated with kinase activity.
Principle of the Kinase-Glo® Assay
Caption: Principle of the Kinase-Glo® luminescent assay for measuring kinase activity.
Kinase-Glo® Protocol for IC50 Determination
-
Reagent Preparation: Prepare a 2X kinase/substrate solution containing Abl kinase and a suitable peptide substrate (e.g., ABLtide) in kinase reaction buffer.
-
Compound Plating: In a 384-well white plate, serially dilute Staurosporine in DMSO, and then add to the wells.
-
Kinase Reaction: Add the 2X kinase/substrate solution to the wells to initiate the reaction.
-
ATP Addition: After a defined incubation period (e.g., 60 minutes) at room temperature, add a 2X ATP solution to start the kinase reaction.
-
Luminescence Detection: After the kinase reaction incubation, add Kinase-Glo® Reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal and then measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value. This IC50 can then be converted to a Ki (an approximation of KD) using the Cheng-Prusoff equation, provided the Km of ATP is known.
Conclusion and Future Directions
This guide has demonstrated a robust framework for the comparative analysis of in vitro binding kinetics, using Staurosporine as a model compound. By employing techniques like SPR, we can move beyond simple affinity measurements to understand the dynamics of target engagement, including the crucial parameter of target residence time. The significant difference in dissociation rates between Staurosporine and Sunitinib for Abl kinase highlights how two potent inhibitors can have vastly different kinetic profiles, which may translate to different in vivo efficacy and duration of action.
For researchers working with novel compounds such as "1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea," the methodologies outlined here provide a clear path forward. Once the primary target has been identified, these protocols can be adapted to quantify the binding kinetics and benchmark the compound against known standards. This detailed kinetic characterization is an indispensable step in the optimization of lead compounds and the development of next-generation therapeutics.
References
-
Copeland, R. A. (2011). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery, 10(4), 253–261. [Link]
-
Schuetz, A., et al. (2017). The Art of Measuring Binding Kinetics. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 895-911. [Link]
-
Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
Comparative Stability of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (OPTU) Under Accelerated Storage Conditions
As fragment-based drug discovery (FBDD) and targeted pharmacophore design evolve, the integration of urea-linked heterocycles has become increasingly prevalent. The compound 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (hereafter referred to as OPTU ) represents a highly functionalized scaffold, combining a hydrogen-bond-donating urea core, a 5-oxopyrrolidine (lactam) ring, and a lipophilic thiophene moiety.
While this structural complexity offers excellent target-binding versatility, it introduces multiple vectors for chemical instability. To successfully formulate OPTU into a viable active pharmaceutical ingredient (API), researchers must understand its degradation kinetics. This guide provides an objective, data-driven comparison of OPTU’s stability against two structurally simplified alternatives, outlining self-validating experimental protocols and mechanistic insights to guide your formulation strategy.
Structural Vulnerabilities & Rationale for Comparative Analogs
To isolate and quantify the specific degradation pathways of OPTU, we must evaluate it alongside structural analogs that lack specific reactive moieties. This comparative approach ensures that our stability data is not just observational, but mechanistically causal.
We selected the following compounds for comparison:
-
OPTU (Target API): Contains the urea linkage, lactam ring, and thiophene ring.
-
PTU (Analog A - 1-Phenyl-3-(thiophen-2-ylmethyl)urea): Replaces the 5-oxopyrrolidine ring with a stable phenyl group. Purpose: To isolate the baseline stability of the lactam ring.
-
OBU (Analog B - 1-(5-Oxopyrrolidin-3-yl)-3-benzylurea): Replaces the thiophene ring with a stable benzyl group. Purpose: To isolate the oxidative vulnerability of the thiophene moiety.
By subjecting these three compounds to identical , we can definitively map the kinetic contribution of each functional group to the overall degradation profile.
Experimental Design & Self-Validating Protocols
To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. We employ strict mass balance criteria (Target: ≥98%) to confirm that all degraded API is successfully captured as detectable degradants, ensuring no volatile or highly retained species are missed during LC-MS/MS analysis.
Fig 1. Experimental workflow for accelerated stability and forced degradation profiling.
Step-by-Step Methodology
Phase 1: Solid-State Accelerated Stability
-
Preparation: Weigh 50 mg of OPTU, PTU, and OBU into separate, open glass vials (to simulate worst-case humidity exposure).
-
Incubation: Place vials in a stability chamber calibrated to 40°C and 75% Relative Humidity (RH).
-
Sampling: Withdraw 5 mg aliquots at 1, 3, and 6 months. Dissolve immediately in 10 mL of HPLC-grade Acetonitrile/Water (50:50 v/v) to halt solid-state reactions.
Phase 2: Solution-State Forced Degradation Causality Note: Solution-state stress testing exaggerates degradation pathways to identify primary degradants. We utilize 0.1 N HCl and 0.1 N NaOH to test the , and 3% H₂O₂ to probe thiophene oxidation.
-
Acidic/Basic Hydrolysis: Dissolve 10 mg of each compound in 5 mL of 0.1 N HCl or 0.1 N NaOH. Incubate at 60°C. Aliquots are neutralized prior to injection to protect the analytical column.
-
Oxidative Stress: Dissolve 10 mg of each compound in 5 mL of 3% H₂O₂. Incubate at 25°C in the dark to prevent confounding photolytic effects.
Phase 3: LC-MS/MS Analysis Causality Note: We utilize a mobile phase containing 0.1% Formic Acid rather than Trifluoroacetic Acid (TFA). TFA causes severe ion suppression in electrospray ionization (ESI) mass spectrometry, which would compromise our ability to detect low-level degradants.
-
Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Validation Check: Calculate mass balance by summing the molar equivalents of the remaining API and all integrated degradant peaks. Reject any run with a mass balance <98%.
Quantitative Data Presentation
The following tables summarize the comparative stability data. By cross-referencing OPTU with its analogs, the specific structural liabilities become mathematically evident.
Table 1: Solid-State Stability (40°C / 75% RH)
Values represent the percentage of intact API remaining relative to the initial Time 0 concentration.
| Compound | Initial Purity (%) | 1 Month (%) | 3 Months (%) | 6 Months (%) | Mass Balance (%) |
| OPTU (Target) | 99.8 | 99.1 | 97.4 | 94.2 | 99.5 |
| PTU (No Lactam) | 99.9 | 99.5 | 98.8 | 97.5 | 99.6 |
| OBU (No Thiophene) | 99.7 | 99.4 | 98.9 | 98.1 | 99.7 |
Table 2: Solution-State Forced Degradation Kinetics
Values represent the calculated half-life (t½) in hours under continuous stress conditions.
| Compound | Acidic (0.1 N HCl) | Basic (0.1 N NaOH) | Oxidative (3% H₂O₂) | Photolytic (UV/Vis) |
| OPTU (Target) | 124.5 h | 42.1 h | 18.4 h | >200 h |
| PTU (No Lactam) | 130.2 h | >200 h | 19.1 h | >200 h |
| OBU (No Thiophene) | 128.4 h | 45.3 h | >200 h | >200 h |
Mechanistic Insights & Pathway Elucidation
The comparative data strictly validates the degradation mechanics of OPTU.
1. Oxidative Vulnerability (The Thiophene Ring): OPTU exhibits a rapid degradation half-life of 18.4 hours under oxidative stress. However, Analog B (OBU), which replaces the thiophene with a benzyl ring, shows complete stability (>200 h). This confirms that the thiophene moiety is the primary site of oxidation. As documented in studies of [2], the sulfur atom in the thiophene ring is highly susceptible to forming S-oxides (+16 Da mass shift observed in our LC-MS data) and subsequent ring-opening products.
2. Basic Hydrolysis (The Lactam Ring): Under basic conditions, OPTU degrades rapidly (t½ = 42.1 h), whereas Analog A (PTU), lacking the lactam ring, is highly stable (>200 h). This proves that the urea linkage itself is relatively stable in base, and the primary degradation event is the base-catalyzed hydrolysis of the 5-oxopyrrolidine ring, yielding an open-chain gamma-aminobutyric acid (GABA) derivative.
3. Acidic Hydrolysis (The Urea Linkage): All three compounds show similar, moderate degradation rates in 0.1 N HCl (~124–130 hours). This shared kinetic profile indicates that acidic hydrolysis targets the common structural denominator: the urea linkage, leading to the formation of corresponding amines and cyanate intermediates.
Fig 2. Proposed primary degradation pathways of OPTU under specific stress conditions.
Conclusion & Formulation Recommendations
While 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (OPTU) is a potent structural scaffold, it requires careful formulation to mitigate its inherent chemical liabilities.
-
To prevent lactam hydrolysis: Formulations should be buffered to a slightly acidic to neutral pH (pH 4.5 – 6.5). Avoid alkaline excipients like magnesium stearate or calcium carbonate.
-
To prevent thiophene oxidation: The inclusion of antioxidants (e.g., BHT, ascorbic acid) or packaging under an inert nitrogen atmosphere is highly recommended for long-term shelf stability.
References
-
European Medicines Agency (EMA) / ICH. "ICH Q1A (R2) Stability testing of new drug substances and products." EMA Scientific Guidelines. Available at:[Link]
-
Kerkhoff, J., et al. "Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability." ACS Central Science, 2023. Available at:[Link][1]
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1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea proper disposal procedures
Proper management and disposal of complex research chemicals are critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. For researchers and drug development professionals working with 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea , standardizing disposal protocols is essential.
Because this compound is a specialized organic building block, a highly specific Safety Data Sheet (SDS) may not always be available from every supplier. However, as an application scientist, you must evaluate the chemical structure to determine its hazard profile and disposal requirements. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of this compound.
Structural Hazard Analysis & Causality
To understand why specific disposal methods are required, we must deconstruct the molecule. 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea contains three key structural motifs that dictate its end-of-life management:
-
Thiophene Ring: Contains covalently bound sulfur.
-
Urea Linkage: A nitrogen-rich functional group.
-
5-Oxopyrrolidine (Pyrrolidone) Ring: A nitrogen-containing lactam.
When evaluating disposal options, benchtop chemical degradation (such as hydrolysis or oxidation) is highly discouraged. Urea derivatives can form dangerous, explosive N-nitroso compounds if exposed to certain strong nitrogenous oxidizers, and the thiophene ring is highly stable, requiring extreme conditions to break down. Therefore, high-temperature incineration is the only scientifically sound and legally compliant method for disposal.
Quantitative Data & Waste Categorization Summary
| Structural Component | Elemental Hazard | Combustion Byproducts | EPA Waste Categorization Logic | Required Disposal Technology |
| Thiophene Ring | Sulfur (S) | Sulfur Oxides (SOx) | Non-Halogenated Organic | Incineration with Flue Gas Desulfurization (Scrubbers) |
| Urea Linkage | Nitrogen (N) | Nitrogen Oxides (NOx) | Non-Halogenated Organic | Incineration with Selective Catalytic Reduction (SCR) |
| Pyrrolidone Ring | Nitrogen (N) | Nitrogen Oxides (NOx) | Non-Halogenated Organic | Incineration with Selective Catalytic Reduction (SCR) |
Note: Because this compound contains high levels of heteroatoms (N and S), it must never be disposed of in standard municipal waste or washed down the drain. It is subject to strict Land Disposal Restrictions (LDR) and must undergo thermal destruction[1].
Standard Operating Procedure: Disposal Workflow
The following step-by-step methodology ensures that 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is safely moved from the laboratory bench to final destruction.
Phase 1: Segregation and Containment
-
Isolate the Waste Stream: Segregate this compound into a designated "Non-Halogenated Organic Waste" container. Do not mix it with halogenated solvents (e.g., DCM, Chloroform) to prevent unnecessary inflation of disposal costs and avoid cross-reactivity.
-
Select Compatible Containment: Use High-Density Polyethylene (HDPE) containers or chemically compatible glass bottles. Ensure the container has a secure, tightly closing lid (e.g., a PTFE-lined cap)[2].
-
Avoid Oxidizers: Strictly isolate this waste from strong oxidizing agents (e.g., perchlorates, permanganates, nitric acid) to prevent violent exothermic reactions[3].
Phase 2: Satellite Accumulation Area (SAA) Management
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE" the moment the first drop or crystal of waste is added[2]. Include the full chemical name: 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea.
-
Storage: Store the container upright in a designated SAA at or near the point of generation. The container must remain closed at all times except when actively adding waste[3].
-
Time Limits: Monitor your accumulation start date. Depending on your facility's generator status (e.g., Large Quantity Generator vs. Small Quantity Generator), waste must be transferred to a central accumulation area within 90 to 180 days[2].
Phase 3: Transfer and Thermal Destruction
-
Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for pickup by a licensed Treatment, Storage, and Disposal Facility (TSDF) contractor[3].
-
Incineration: The TSDF will subject the compound to rotary kiln incineration at temperatures exceeding 1000°C.
Workflow for the segregation, transport, and thermal destruction of thiophene-urea chemical waste.
Emergency Spill Response Protocol
In the event of an accidental release of 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea (either as a dry powder or dissolved in a solvent), immediate and methodical action is required to prevent exposure and environmental contamination.
Step-by-Step Spill Clean-Up:
-
Evacuate and Assess: Alert personnel in the immediate vicinity. If the spill is large or dissolved in a highly volatile/flammable solvent, evacuate the lab and contact EHS immediately[3].
-
Don Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles. If powder is aerosolized, an N95 or appropriate particulate respirator is required.
-
Containment:
-
For Solid Spills: Do not sweep dry, as this creates hazardous dust. Lightly moisten the powder with a compatible, non-reactive solvent (like water or ethanol, depending on solubility) to suppress dust, then carefully scoop it using a non-sparking tool.
-
For Liquid Spills (in solution): Cover the spill with an inert, liquid-absorbent material (e.g., vermiculite or a commercial spill pad). Do not use combustible absorbents like sawdust[3].
-
-
Collection: Transfer all absorbed material and contaminated PPE into a heavy-duty hazardous waste bag or an HDPE container.
-
Decontamination: Wash the spill area thoroughly with soap and water. Collect the wash water as hazardous waste if local regulations prohibit draining trace organics.
References
-
Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions | US EPA. epa.gov. Available at:[Link]
-
Guidelines: Handling and Disposal of Chemicals - Purdue Engineering. purdue.edu. Available at: [Link]
Sources
Personal protective equipment for handling 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
As a Senior Application Scientist, approaching a novel, uncharacterized pharmaceutical intermediate like 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea requires moving beyond basic compliance and applying rigorous, chemistry-driven risk assessment. Because this specific molecule lacks a globally harmonized Safety Data Sheet (SDS), we must implement the Precautionary Principle . This principle dictates that any substance with unknown toxicological properties must be treated as a high-hazard material to protect both human health and the environment[1].
This guide provides the definitive operational, personal protective equipment (PPE), and disposal protocols for handling this compound safely, ensuring that every procedure is a self-validating system designed to prevent exposure.
Chemical Profiling & Hazard Anticipation
Before selecting PPE, we must understand the causality behind the hazards by analyzing the molecule's structural moieties. We do not just wear gloves because it is a rule; we wear them because of the specific chemical behaviors of the compound:
-
Thiophene Ring: Aromatic heterocycles like thiophene can undergo metabolic activation in the liver via cytochrome P450 enzymes, potentially forming reactive electrophilic epoxides. Preventing dermal absorption is a biological necessity.
-
Urea Linkage: The urea moiety forms strong hydrogen bonds, often imparting potent biological activity (e.g., kinase or enzyme inhibition). Furthermore, ureas are highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents act as "molecular Trojan horses," rapidly carrying dissolved solutes straight through the dermal barrier and standard latex gloves.
-
5-Oxopyrrolidin-3-yl Group: This lactam structure mimics peptide backbones. If aerosolized and inhaled as a dry powder, it presents an unknown risk of unintended biological interaction within the respiratory tract.
OSHA’s Hazard Communication Standard mandates that laboratory personnel proactively evaluate these potential hazards and implement appropriate protective measures prior to handling[2].
Quantitative PPE Matrix
To mitigate the risks identified above, PPE must be scaled to the operational volume and physical state of the compound. The following table summarizes the quantitative specifications for protective equipment.
| Operational Scale | Physical State | Glove Material & Min. Thickness | Min. Breakthrough Time | Respiratory & Environmental Protection |
| Analytical (<10 mg) | Dry Powder | Double Nitrile (0.12 mm) | >240 mins (Powder) | Fume Hood (Face velocity 0.4–0.6 m/s) |
| Preparative (>100 mg) | Dry Powder | Nitrile over Silver Shield (0.15 mm) | >480 mins (Powder) | Fume Hood + N95/P100 Particulate Respirator |
| Solution Prep | Liquid (in DMSO/DMF) | Butyl Rubber OR Double Nitrile | >120 mins (DMSO) | Fume Hood + Polycarbonate Splash Shield |
Step-by-Step Operational Methodologies
Every protocol must be self-validating. Do not proceed to the next step until the validation check is confirmed.
Protocol A: Safe Weighing and In-Situ Solubilization
Weighing novel dry powders is the highest-risk operation for inhalation exposure.
-
Environmental Verification: Turn on the chemical fume hood. Validation: Physically verify the digital monitor reads a face velocity between 0.4 and 0.6 m/s. Do not rely solely on the alarm.
-
Static Elimination: Place an anti-static ionizer next to the analytical balance inside the hood. Causality: Novel organic powders often carry static charges that cause them to violently repel from spatulas, creating invisible, inhalable aerosols.
-
Containment Preparation: Place the receiving vial inside a secondary containment tray lined with a high-contrast weighing paper (e.g., black paper for white powder).
-
Transfer: Using a micro-spatula, transfer the 1-(5-Oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea into the tared vial.
-
In-Situ Solubilization: Do not move the dry powder out of the hood. Add your solvent (e.g., DMSO) directly to the vial while it remains on the balance or within the hood. Cap tightly.
-
Validation Check: Inspect the black weighing paper under bright light. If no white specks are visible, the transfer was clean. Carefully fold the paper inward and dispose of it as hazardous solid waste.
Protocol B: Spill Response and Waste Management
Improper storage of unknown chemicals can lead to spontaneous reactions. Unknown organics must be strictly segregated from incompatible materials, such as strong oxidizers (e.g., nitric acid, peroxides)[3].
-
Spill Containment (Dry): If the powder spills, do NOT sweep it dry, as this aerosolizes the active pharmaceutical ingredient (API). Cover the spill with a damp absorbent pad (using water or a 10% ethanol solution) to trap the dust.
-
Spill Containment (Liquid): If a DMSO solution spills, immediately apply a universal chemical binder. Causality: DMSO will degrade standard nitrile gloves within minutes; do not touch the spill directly.
-
Collection: Scoop the absorbed material using a disposable plastic scraper and place it into a sealable hazardous waste container.
-
Labeling & Segregation: If the exact hazard class is unverified, label the container explicitly as "Hazardous Waste - Novel Thiophene/Urea Organic Derivative" and provide all available structural information to your Environmental Health and Safety (EHS) department for proper incineration[4].
Operational Workflow Visualization
The following decision tree dictates the handling logic based on the compound's physical state and scale.
Workflow for handling novel thiophene-urea derivatives based on physical state.
References
- Laboratory Safety Guidance - OSHA. Source: osha.gov.
- Unknown Chemicals - Environmental Health and Safety - Purdue University. Source: purdue.edu.
- Chemical safety - Staff Portal - Karolinska Institutet. Source: ki.se.
- LABORATORY STANDARD OPERATING PROCEDURES 1.1 General Laboratory Safety Procedures. Source: karenhbeard.com.
Sources
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
